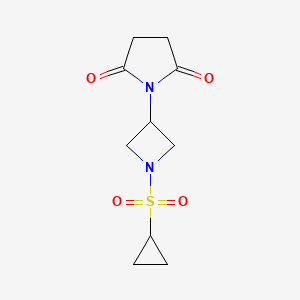
1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a versatile chemical compound utilized in diverse scientific research for its unique properties and potential applications. It is a part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The chemical structures of the newly prepared compounds are usually confirmed by (1)H NMR, (13)C NMR and ESI-HRMS spectra data .
Molecular Structure Analysis
The five-membered pyrrolidine ring in “this compound” is one of the nitrogen heterocycles. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . These databases provide information on structure, chemical names, classification, patents, literature, biological activities, and more .
Aplicaciones Científicas De Investigación
Drug Metabolism and Pharmacokinetics
Compounds with complex structures including elements like cyclopropyl, sulfonyl, and pyrrolidine dione units often have significant implications in the study of drug metabolism and pharmacokinetics. For instance, the metabolism and excretion of drug candidates can be profoundly influenced by these structural components, affecting their efficacy and safety profiles (Prakash et al., 1998). Understanding the metabolic pathways, potential metabolites, and their pharmacological or toxicological effects is crucial for the development of new therapeutics.
Environmental Toxicology
The environmental impact and toxicology of chemical compounds, including their breakdown products, are critical areas of study. Research into the environmental exposure to various chemicals, including organophosphorus and pyrethroid pesticides, highlights the importance of understanding chemical toxicity, persistence, and bioaccumulation potential in ecosystems (Babina et al., 2012). Compounds with sulfonyl groups, for instance, may undergo specific environmental degradation pathways, affecting their environmental and health risk assessments.
Chemical Synthesis and Medicinal Chemistry
The structural complexity of "1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione" suggests its relevance in synthetic and medicinal chemistry for the development of novel therapeutic agents. The design and synthesis of compounds featuring azetidine and pyrrolidine motifs are often explored for their potential biological activities, including as enzyme inhibitors or receptor modulators (Ueda et al., 2004). Such studies contribute to the discovery of new drugs with improved efficacy and safety profiles.
Pharmacological Safety and Toxicology
Evaluating the pharmacological safety and toxicological profiles of new chemical entities is essential in drug development. Studies focusing on the safety, potential toxic effects, and mechanisms of action of compounds can provide valuable information for preclinical development phases. For example, assessing the pharmacological safety and radiation dosimetry of novel compounds in humans and animal models is critical for advancing them through the drug development pipeline (Wu et al., 2001).
Mecanismo De Acción
Mode of Action
The inherent rigidity of spirocyclic compounds, which this compound is a part of, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
1-(1-cyclopropylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c13-9-3-4-10(14)12(9)7-5-11(6-7)17(15,16)8-1-2-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSKJEGQPSUQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2441232.png)
![N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441234.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2441236.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2441237.png)
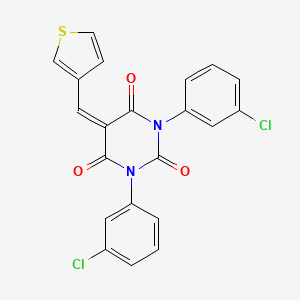
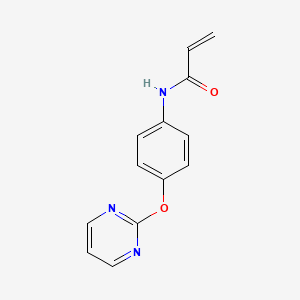

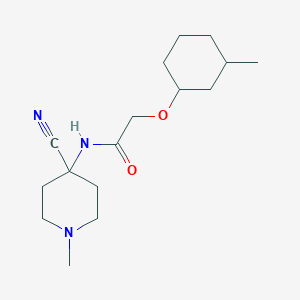
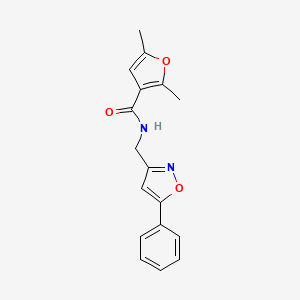
![2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2441247.png)
![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2441248.png)
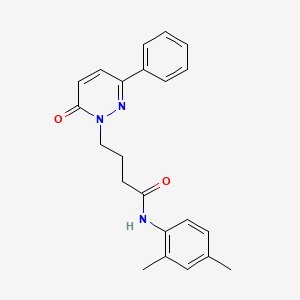
![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2441251.png)
